2-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
2-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that features a unique combination of indole, benzamide, and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps, starting with the preparation of the indole and benzamide precursors. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The benzamide precursor can be prepared through the reaction of an appropriate amine with a benzoyl chloride derivative.
The final step involves the coupling of the indole and benzamide precursors with a tetrazole derivative under suitable conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the coupling reactions, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while nucleophilic substitution of the chloro group can produce a variety of substituted benzamides.
Scientific Research Applications
2-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s indole moiety is known for its biological activity, making it a potential candidate for drug development.
Industry: The compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism . The tetrazole moiety may also contribute to the compound’s activity by interacting with metal ions or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Indapamide impurity B: 4-chloro-N-(2-methyl-1H-indol-1-yl)-3-sulphamoylbenzamide.
Tembotrione: 2-{2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-1,3-cyclohexanedione.
2-chloro-N,N-dimethylethylamine hydrochloride: 1-chloro-2-dimethylaminoethane hydrochloride.
Uniqueness
2-chloro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to its combination of indole, benzamide, and tetrazole moieties, which confer a range of biological activities and potential applications. The presence of the tetrazole ring, in particular, distinguishes it from many other indole derivatives and may enhance its binding affinity to certain biological targets.
Properties
Molecular Formula |
C19H17ClN6O2 |
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Molecular Weight |
396.8 g/mol |
IUPAC Name |
2-chloro-N-[2-(4-methoxyindol-1-yl)ethyl]-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H17ClN6O2/c1-28-18-4-2-3-17-14(18)7-9-25(17)10-8-21-19(27)15-11-13(5-6-16(15)20)26-12-22-23-24-26/h2-7,9,11-12H,8,10H2,1H3,(H,21,27) |
InChI Key |
CXPMUTYHTGGTKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl |
Origin of Product |
United States |
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